6-Dmdp

Description

Contextualization of Iminosugars and Glycomimetics in Biochemical Research

Iminosugars are a class of carbohydrate mimetics in which the endocyclic oxygen atom of the sugar ring is replaced by a nitrogen atom. This structural alteration renders them stable to glycosidases and allows them to act as inhibitors of these enzymes. Glycomimetics, a broader category, are molecules that mimic the structure or function of carbohydrates. Both iminosugars and other glycomimetics are invaluable in biochemical research for several reasons:

They can serve as tools to elucidate the mechanisms of glycosidases and glycosyltransferases, enzymes crucial for numerous biological processes, including protein folding, cell signaling, and host-pathogen interactions.

Their ability to inhibit these enzymes makes them potential therapeutic agents for diseases linked to aberrant glycosidase activity, such as lysosomal storage disorders, viral infections, diabetes, and cancer. mdpi.com

They can be modified to act as biological probes, allowing researchers to visualize or track specific glycosylation events or enzyme activities within cells or organisms. mdpi.comnih.gov

DMDP (2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine) is a well-known iminosugar belonging to the pyrrolidine (B122466) class. mdpi.comeurekaselect.com Its structural similarity to monosaccharides allows it to interact with the active sites of glycosidases. sci-hub.st

Historical Trajectory of DMDP Discovery and Initial Characterization in Natural Product Chemistry

The history of natural product discovery is rich, with many compounds isolated from plants, microbes, and marine organisms serving as leads for drug development. nih.govresearchgate.netucl.ac.uknih.gov DMDP is a natural product that was initially isolated from the seeds of the tropical legume Lonchocarpus sericeus and later from other Lonchocarpus and Derris species. herts.ac.uk Its discovery is part of a larger effort in natural product chemistry to identify bioactive molecules from biological sources. nih.govresearchgate.netnih.gov

Early characterization of DMDP revealed its potent inhibitory activity against certain glycosidase enzymes, particularly β-galactosidases. This initial finding highlighted its potential as a biochemical tool and a lead structure for the development of glycosidase inhibitors. researchgate.netox.ac.uk

Academic Significance of 6-Substituted DMDP Analogues in Inhibitor Development and Biological Probes

The modification of natural products often leads to analogues with altered or improved biological activities. The substitution at the C-6 position of the DMDP core structure has been a key area of research, leading to a variety of 6-substituted DMDP analogues with diverse properties. mdpi.comeurekaselect.com These modifications can influence factors such as enzyme specificity, potency, and pharmacokinetic properties.

6-substituted DMDP analogues have demonstrated academic significance in several areas:

Inhibitor Development: By introducing different substituents at the C-6 position, researchers can tune the inhibitory profile of the resulting analogues against specific glycosidases. For instance, 6-C-alkyl-DMDP natural products like 6-C-Butyl-DMDP and broussonetine G have shown high β-glycosidase inhibitory properties. mdpi.com The synthesis of various 6-substituted purine (B94841) and 9-beta-d-ribofuranosyl purine analogues has also been explored for their biological activities, including inhibition of cell growth. nih.gov Studies on 6-substituted thieno[2,3-d]pyrimidine (B153573) compounds have identified dual inhibitors of enzymes involved in purine nucleotide biosynthesis, demonstrating potential in cancer research. nih.gov

Biological Probes: The ability to functionalize the DMDP core, particularly at positions like C-6, allows for the creation of biological probes. These probes can be used to study enzyme localization, activity, or cellular uptake. While the provided search results specifically mention 6-methyl isoxanthopterin (B600526) as a guanine (B1146940) base analog dimer probe for monitoring nucleic acid conformations nih.gov and fluorescent probes for adenosine (B11128) receptors developed through substitutions mdpi.com, the principle of incorporating reporter groups or tags via functional handles on the core structure is applicable to iminosugars like DMDP for creating biological probes.

The synthesis of 6-deoxy-DMDP, an analogue lacking the hydroxyl group at the C-6 position, has been achieved through various synthetic routes, highlighting its importance as a target molecule in synthetic organic chemistry and chemical biology. mdpi.comresearchgate.net

Overview of Current Research Landscape and Unaddressed Scientific Inquiries into 6-DMDP Analogues

Current research on this compound analogues continues to focus on their synthesis and evaluation as glycosidase inhibitors. Novel synthetic strategies are being developed to access a wider range of 6-substituted derivatives with improved efficiency and stereocontrol. mdpi.commdpi.comeurekaselect.com The exploration of L-enantiomers of iminosugars, including DMDP analogues, has revealed instances where they exhibit more potent and specific glycosidase inhibition than their natural counterparts, suggesting a promising direction for future research. mdpi.com

Despite significant progress, several scientific inquiries regarding this compound analogues remain unaddressed or require further investigation:

A comprehensive understanding of the structure-activity relationships (SAR) for a broad range of 6-substituted DMDP analogues against a diverse panel of glycosidases is still evolving. While some studies have explored specific substitutions and their effects mdpi.comnih.gov, a more systematic and high-throughput approach could reveal novel inhibitory profiles and lead to the design of more selective inhibitors.

The detailed mechanisms by which different 6-substituents influence the binding affinity and inhibitory potency of DMDP analogues towards specific glycosidases warrant further investigation through a combination of kinetic studies, structural biology (e.g., co-crystallization with enzymes), and computational modeling.

While the potential for using 6-substituted DMDP analogues as biological probes exists, the development and application of such probes for studying glycosylation in complex biological systems appear to be areas with room for growth based on the provided results.

The in vivo efficacy and pharmacokinetic properties of many synthetic 6-substituted DMDP analogues are less characterized compared to their in vitro activities, representing a critical area for future research to assess their therapeutic potential.

The development of more efficient and versatile synthetic methods remains crucial for accessing novel 6-substituted DMDP analogues and facilitating their biological evaluation. mdpi.commdpi.comeurekaselect.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

150319-80-5 |

|---|---|

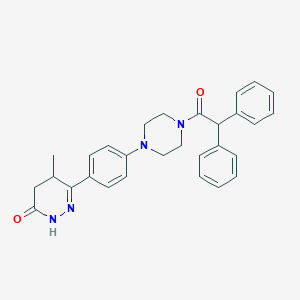

Molecular Formula |

C29H30N4O2 |

Molecular Weight |

466.6 g/mol |

IUPAC Name |

3-[4-[4-(2,2-diphenylacetyl)piperazin-1-yl]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |

InChI |

InChI=1S/C29H30N4O2/c1-21-20-26(34)30-31-28(21)24-12-14-25(15-13-24)32-16-18-33(19-17-32)29(35)27(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,21,27H,16-20H2,1H3,(H,30,34) |

InChI Key |

WTYQSBSCFKPORW-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

CC1CC(=O)NN=C1C2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Synonyms |

6-(alpha,alpha-diphenylacetylpiperazinyl)phenyl-5-methyl-4,5-dihydro-3(2H)-pyridazinone 6-(diphenylacetylpiperazinyl)pheny-5-methyl-4,5-dihydro-3-(2H)-pyridazinone 6-DMDP |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Dmdp Analogues

Pioneering Synthetic Routes to the Core Pyrrolidine (B122466) Iminosugar Structure

Early and pioneering synthetic efforts towards the pyrrolidine iminosugar core structure laid the groundwork for more advanced methodologies. These routes often involved the use of chiral pool starting materials, particularly carbohydrates, to establish the initial stereochemistry. Strategies included the construction of the pyrrolidine ring through various cyclization reactions. The intramolecular alkylation step can be controlled by suitable activation of a hydroxyl function, leading to the formation of either a pyrrolidine or piperidine (B6355638) ring depending on the approach. academie-sciences.fr

Stereocontrolled Synthesis of 6-Deoxy-DMDP and 6-C-Alkylated DMDP Derivatives

Achieving high stereoselectivity is paramount in the synthesis of iminosugars like 6-deoxy-DMDP and its 6-C-alkylated derivatives, as the biological activity is highly dependent on the precise arrangement of hydroxyl groups and the alkyl chain. eurekaselect.com Numerous strategies have been developed to control the configuration of the stereocenters during the formation of the pyrrolidine ring and the introduction of the C-6 substituent.

Asymmetric Synthetic Approaches from Carbohydrate Precursors

Carbohydrates serve as valuable chiral pool starting materials for the asymmetric synthesis of iminosugars. Their inherent stereochemistry can be exploited to guide the formation of new stereocenters in the target molecule. ru.nlresearchgate.net Approaches from carbohydrate precursors often involve a sequence of functional group transformations, chain elongation, and cyclization reactions, with careful selection of reagents and conditions to maintain or transfer the existing chirality. For example, synthetic routes starting from D-fructose have been explored for the synthesis of DMDP. mdpi.comcsic.es

Application of Chiral Catalysts and Directed Stereoselective Reactions

The use of chiral catalysts and the design of directed stereoselective reactions are powerful tools for controlling stereochemistry in iminosugar synthesis, particularly when starting from achiral or less readily available chiral precursors. researchgate.netresearchgate.netmdpi.com Chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can induce asymmetry during key bond-forming steps. Directed reactions utilize existing functional groups within the substrate to control the approach of reagents, leading to preferential formation of one stereoisomer.

Utility of Cyclic Nitrone Intermediates in Pyrrolidine Ring Formation

Cyclic nitrones have proven to be highly versatile intermediates in the synthesis of polyhydroxylated pyrrolidines, including 6-DMDP analogues. academie-sciences.frmdpi.comacs.org The 1,3-dipolar cycloaddition reactions of cyclic nitrones offer a powerful method for the stereocontrolled construction of the pyrrolidine ring. academie-sciences.fr Nucleophilic additions to cyclic nitrones also provide a route to functionalized pyrrolidines with defined stereochemistry. researchgate.netunizar.esunizar.es This strategy allows for the introduction of various substituents at different positions of the pyrrolidine core with high regio- and stereoselectivity. academie-sciences.fracs.org

Integration of Olefin Metathesis for Side Chain Elaboration

Olefin metathesis, particularly ring-closing metathesis (RCM), has been successfully integrated into synthetic routes to elaborate the side chain at the C-6 position of DMDP analogues. researchgate.netcsic.esnih.gov This powerful carbon-carbon bond forming reaction allows for the construction of cyclic or acyclic structures with precise control over double bond position and geometry. By introducing alkene functionalities at appropriate positions in a precursor molecule, RCM can be used to form the pyrrolidine ring or to append complex side chains, contributing to the structural diversity of 6-C-alkylated DMDP derivatives. researchgate.netbeilstein-journals.org

Nucleophilic Additions to Cyclic Nitrones for Functionalization

Nucleophilic addition reactions to cyclic nitrones are a key strategy for introducing functional groups and building complexity in the synthesis of iminosugars. academie-sciences.frmdpi.comresearchgate.netunizar.esunizar.es Various nucleophiles, including organometallic reagents like Grignard reagents, can add to the carbon-nitrogen double bond of the nitrone with high diastereoselectivity, leading to the formation of hydroxylamines that can be subsequently transformed into the desired pyrrolidine products. researchgate.netunizar.es This approach allows for the stereocontrolled introduction of alkyl, aryl, allyl, and other groups at the carbon adjacent to the nitrogen within the cyclic structure. unizar.es The stereochemical outcome of these additions is often influenced by the nature of the nucleophile and the substituents on the cyclic nitrone. researchgate.netunizar.esunizar.es

Here is a table summarizing some of the synthetic strategies and intermediates discussed:

| Synthetic Strategy | Key Intermediates / Reactions | Outcome | References |

| Chiral Pool (Carbohydrates) | Functional group transformations, cyclizations | Stereochemistry derived from starting material | ru.nlresearchgate.netmdpi.comcsic.es |

| Chiral Catalysts / Directed Reactions | Catalytic asymmetric induction, directed additions | High enantioselectivity and diastereoselectivity | researchgate.netresearchgate.netmdpi.com |

| Cyclic Nitrone Chemistry | 1,3-Dipolar cycloaddition, Nucleophilic addition | Stereocontrolled pyrrolidine ring formation and functionalization | academie-sciences.frmdpi.comacs.orgresearchgate.netunizar.esunizar.es |

| Olefin Metathesis (RCM) | Formation of C-C bonds, ring closure | Side chain elaboration, construction of cyclic systems | researchgate.netcsic.esnih.govresearchgate.netbeilstein-journals.org |

| Nucleophilic Additions to Cyclic Nitrones | Addition of organometallic reagents, etc. | Stereocontrolled introduction of substituents adjacent to nitrogen | researchgate.netunizar.esunizar.es |

Mechanistic Elucidation of 6 Dmdp Analogues in Biological Systems

Enzymatic Inhibition Kinetics and Specificity

The inhibitory activity of iminosugars like 6-DMDP is often characterized by their kinetic parameters, such as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), and their specificity towards different glycosidases. These parameters provide insights into the potency and selectivity of the inhibitors.

Glycosidase Inhibition Profiles (e.g., α-Glucosidases, β-Glucosidases, β-Galactosidases, α-Galactosidases)

While many polyhydroxylated pyrrolidine (B122466) alkaloids are known inhibitors of alpha- and beta-glucosidases, 6-deoxy-DMDP stands out for its unique inhibition of beta-mannosidase. nih.gov This suggests a distinct mode of interaction compared to its structural relatives. DMDP itself is reported as a potent inhibitor of bovine liver beta-glucosidase and beta-galactosidase. mdpi.com

Studies on analogues of DMDP, such as those with N-alkyl acid side chains, have revealed contrasting specificities. For instance, DMDP N-acetic and propionic acids are potent alpha-galactosidase inhibitors, whereas DMDP primarily inhibits beta-galactosidase. nih.govox.ac.uk

The enantiomers of iminosugars often exhibit different inhibitory profiles. For example, L-DMDP is a potent and specific inhibitor of a number of plant and mammalian alpha-glucosidases, showing significantly higher potency (2 to 4 orders of magnitude) compared to the natural product DMDP, but it does not inhibit bacterial and yeast alpha-glucosidases. capes.gov.br Similarly, enantiomers of broussonetine M and its epimers show opposite inhibitions towards alpha- and beta-glycosidases. mdpi.com

Broussonetines C and D, which are pyrrolidine alkaloids structurally related to DMDP, have shown inhibition against beta-galactosidase and beta-mannosidase. researchgate.net

Influence of Stereochemistry at C-6 and Pyrrolidine Core on Enzyme Selectivity

The stereochemistry of iminosugars, particularly the configuration of the polyhydroxylated pyrrolidine ring and substituents, plays a critical role in determining their glycosidase inhibition specificity and potency. mdpi.comresearchgate.net

For 6-C-alkyl-DMDP derivatives, the configuration at C-6 significantly impacts their inhibitory activity against beta-glucosidase and beta-galactosidase. (6R)-C-alkyl-DMDP derivatives generally show lower inhibition compared to their (6S) epimers, which is attributed to the misfolding of their alkyl chains and reduced adaptability in the hydrophobic groove of the enzyme active site. nih.gov

Studies on broussonetine M analogues have shown that the configuration of both the pyrrolidine ring and a hydroxyl group on the alkyl side chain (C-10') have significant influences on glycosidase inhibition. mdpi.com Comparison of the inhibitory profiles of enantiomers like ent-broussonetine M and ent-10'-epi-3 with their counterparts (broussonetine M and 10'-epi-3) highlights the impact of pyrrolidine ring configuration on alpha- and beta-glycosidase inhibition, similar to the relationship between DMDP and L-DMDP. mdpi.com

Research on pyrrolidine analogues of pochonicine also indicates that the configuration of the pyrrolidine ring is crucial for potent inhibition of beta-N-acetylhexosaminidases. researchgate.netdntb.gov.ua

Structure-Activity Relationships Governing Enzymatic Potency and Spectra

Structure-Activity Relationship (SAR) studies are essential for understanding how modifications to the this compound structure influence its inhibitory properties. The presence and position of hydroxyl groups, the configuration of the pyrrolidine ring, and the nature of substituents all contribute to the binding affinity and specificity towards different glycosidases. mdpi.comresearchgate.net

For 6-C-alkyl-DMDP derivatives, increasing the length of the alkyl side chain enhances the inhibition potency against beta-glucosidase and beta-galactosidase. nih.gov This suggests that longer alkyl chains improve adaptability within a hydrophobic groove in the enzyme active site. nih.gov

The configuration of the polyhydroxylated pyrrolidine ring is a key determinant of glycosidase inhibitory activities for broussonetines. researchgate.net The length of the side chain and the presence of functional groups like alpha,beta-unsaturated ketones also influence inhibition. researchgate.net

Studies on DMDP N-acetic and propionic acids demonstrate how modifications to the nitrogen can alter specificity, shifting from beta-galactosidase inhibition (by DMDP) to alpha-galactosidase inhibition. nih.govox.ac.uk

The SAR derived from studies on 6-C-alkyl-DMDP derivatives and other pyrrolidine iminosugars provides valuable guidance for the design and synthesis of more potent and selective glycosidase inhibitors. researchgate.netnih.gov

Molecular Recognition and Ligand-Receptor Binding Mode Analysis

Understanding how this compound and its analogues bind to the active sites of glycosidases at a molecular level is crucial for rational inhibitor design. Computational techniques like molecular docking and molecular dynamics simulations are powerful tools for this purpose.

Computational Docking Studies with Glycoside Hydrolases

Molecular docking studies are used to predict the preferred binding orientation and affinity of ligands within the active site of an enzyme. For 6-C-alkyl-DMDP derivatives, molecular docking calculations indicate that these compounds bind within the same active site of beta-glucosidase or beta-galactosidase. nih.govx-mol.com The calculations suggest that the pyrrolidine core adopts similar binding conformations, while the C-6 long alkyl chains extend outwards along a hydrophobic groove. nih.govx-mol.com

Docking studies have also been used to explore the binding modes of other iminosugar derivatives, revealing how structural variations and stereochemistry can alter the conformations of the pyrrolidine rings and the orientation of substituents, leading to improved accommodation in hydrophobic pockets within the enzyme. researchgate.net

Molecular Dynamics Simulations of Ligand-Enzyme Complexes

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of ligand-enzyme complexes over time. While specific MD simulation data for this compound itself were not extensively detailed in the search results, MD simulations are a standard technique used in conjunction with docking studies to validate binding poses and assess the stability of the predicted complexes. rsc.org For other enzyme inhibitors, MD simulations have been used to further understand the stability of the ligand-enzyme complex, corroborating findings from docking studies. rsc.org This technique would be valuable in further elucidating the precise interactions and conformational changes that occur upon binding of this compound and its analogues to their target glycosidases.

Table 1: Glycosidase Inhibition Profiles of Selected Compounds

| Compound | Primary Inhibition Target(s) | Notes | Source(s) |

| 6-Deoxy-DMDP | Beta-mannosidase | Unique inhibition profile compared to related iminosugars. | nih.gov |

| DMDP | Beta-glucosidase, Beta-galactosidase | Potent inhibitor. | mdpi.com |

| L-DMDP | Alpha-glucosidases (plant/mammalian) | Potent and specific; 2-4 orders of magnitude more potent than DMDP. | capes.gov.br |

| DMDP N-acetic/propionic acids | Alpha-galactosidase | Contrasting specificity to DMDP. | nih.govox.ac.uk |

| Broussonetine C & D | Beta-galactosidase, Beta-mannosidase | Pyrrolidine alkaloids. | researchgate.net |

| (6R)-C-alkyl-DMDP derivatives | Beta-glucosidase, Beta-galactosidase | Less potent than (6S) epimers. | nih.gov |

| (6S)-C-alkyl-DMDP derivatives | Beta-glucosidase, Beta-galactosidase | Potency increases with alkyl chain length. | nih.gov |

| Broussonetine M and 10'-epi-3 | Beta-glucosidase, Beta-galactosidase | Potent inhibitors. | mdpi.com |

| ent-Broussonetine M and ent-10'-epi-3 | Alpha-glucosidase (rice), Maltase (rat) | Selective and potent inhibitors. | mdpi.com |

Identification of Key Hydrophobic Interactions and Hydrogen Bonding Networks in Active Sites

Ligand-protein binding, a fundamental aspect of molecular recognition in biological systems, is significantly influenced by weak intermolecular forces, notably hydrogen bonding and hydrophobic interactions. These interactions play a crucial role in stabilizing the ligand within the binding interface of a protein structure nih.govslideshare.net. Hydrophobic interactions, arising from the tendency of nonpolar molecules or regions to associate in an aqueous environment, are often predominant and contribute significantly to stabilizing ligands at the binding interface nih.govthescipub.com. The strength of hydrophobic interactions is influenced by factors such as temperature, the number of carbons on the hydrophobes, and their shape libretexts.org. Hydrogen bonding, involving the attractive force between a hydrogen atom covalently bonded to a highly electronegative atom and another electronegative atom, also contributes to the stability and specificity of ligand binding slideshare.netcambridgemedchemconsulting.com.

While specific detailed data on the precise hydrophobic interactions and hydrogen bonding networks of this compound or its analogues within the active sites of their target enzymes are not extensively detailed in the provided search results, general principles of iminosugar-glycosidase interactions can be inferred. Iminosugars, structurally mimicking carbohydrates, typically act as glycosidase inhibitors by binding to the enzyme's active site, often exploiting interactions that normally stabilize the transition state during substrate hydrolysis mdpi.comnih.gov. The polyhydroxylated nature of iminosugars like DMDP suggests their capacity to form multiple hydrogen bonds with polar residues within the enzyme's active site slideshare.net. Additionally, the core ring structure and any appended alkyl groups on analogues, such as in 6-C-alkyl-DMDPs, can engage in hydrophobic interactions with nonpolar residues lining the active site pocket thescipub.commdpi.com. The specific arrangement and strength of these hydrophobic and hydrogen bonding interactions are critical determinants of the binding affinity and inhibitory potency of this compound analogues towards different glycosidases thescipub.comcambridgemedchemconsulting.com. Studies on other drug-receptor interactions highlight how optimizing these weak interactions can significantly alter biological activity and improve drug efficacy nih.govcambridgemedchemconsulting.com.

Biochemical Pathway Modulation by this compound Analogues

Beyond direct enzyme inhibition, this compound analogues can modulate broader biochemical pathways, impacting crucial cellular processes in various organisms.

Biochemical Pathway Modulation by this compound Analogues

Interference with Carbohydrate Metabolism Pathways (e.g., fructose (B13574) sensing and signaling, trehalose (B1683222) breakdown)

This compound analogues, particularly DMDP (2,5-dideoxy-2,5-imino-D-mannitol), are known to interfere with carbohydrate metabolism pathways. DMDP, recognized as a fructose analogue, can disrupt fructose sensing and signaling pathways, potentially by temporarily blocking fructose receptors like fructokinases nih.gov. This interference can disturb the normal cellular responses to fructose availability nih.gov. Furthermore, DMDP has been shown to interfere with trehalose breakdown nih.gov. Trehalose metabolism plays important roles in plants, including stress tolerance and sugar sensing nih.govconicet.gov.ar. By inhibiting enzymes involved in trehalose breakdown, DMDP can alter trehalose levels, potentially impacting downstream signaling and metabolic processes nih.govconicet.gov.ar. In plants, DMDP can also inhibit invertase activity and alter the hexose:sucrose (B13894) ratio, thereby impacting glucose, fructose, and sucrose-specific signaling pathways oup.com. These modulations of carbohydrate metabolism can have diverse effects on the organism.

Modulation of Cellular and Plant Defense Responses

This compound analogues, such as DMDP, have been reported to modulate cellular and plant defense responses nih.govoup.com. In plants, DMDP can stimulate the immune system nih.govoup.com. This modulation of defense responses may be linked to the interference with sugar signaling pathways oup.com. Sugars themselves are known to play roles in plant defense, influencing resistance responses to pathogens oup.comfrontiersin.org. By altering the balance of hexoses and sucrose and affecting sugar-specific signaling, DMDP can influence the activation or suppression of defense mechanisms oup.com. Plant defense responses involve complex networks, including the induction of defense genes and the production of pathogenesis-related (PR) proteins frontiersin.orgmdpi.com. The impact of this compound analogues on carbohydrate metabolism can thus indirectly influence these defense cascades oup.comfrontiersin.org.

Impact on Glycosidase Activity in Complex Microbiological Systems (e.g., rumen fermentation)

The activity of this compound analogues as glycosidase inhibitors is particularly relevant in complex microbiological systems like the rumen. Rumen fermentation, carried out by a diverse community of microorganisms including bacteria, protozoa, and fungi, involves the breakdown of complex carbohydrates from plant matter nih.govanimbiosci.org. Glycosidases produced by these microbes are essential for this process animbiosci.org. Iminosugars, including DMDP, have been investigated for their effects on rumen microbes and fermentation google.comresearchgate.net. DMDP is recognized as a glycosidase inhibiting iminosugar and has been studied for its potential to improve outcomes in ruminant feeding, likely by modulating the activity of rumen microbial glycosidases google.comresearchgate.net. Studies have explored the effects of iminosugars on rumen protozoa and fermentation parameters, indicating that these compounds can influence the microbial ecosystem and its enzymatic activities google.comresearchgate.net. Modulating glycosidase activity in the rumen can impact the efficiency of feed digestion and potentially reduce undesirable byproducts like methane (B114726) google.comnih.gov.

Summary of Biological Effects of DMDP/6-DMDP Analogues

| Biological System | Pathway/Process Affected | Observed Effect |

| Nematodes | Fructose sensing and signaling, Trehalose breakdown | Disturbs pathways, interferes with breakdown, inhibits cyst hatch |

| Plants | Fructose sensing and signaling, Trehalose breakdown | Stimulates immune system, modulates defense responses, inhibits invertase activity |

| Plants | Glucose, Fructose, and Sucrose signaling pathways | Alters hexose:sucrose ratio, influences defense responses |

| Rumen Microbiological System | Glycosidase activity (e.g., in protozoa and bacteria) | Inhibition of glycosidases, potential modulation of fermentation parameters |

Compound Information

Analytical Methodologies for the Characterization and Quantification of 6 Dmdp Analogues

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic techniques provide invaluable information regarding the molecular structure, functional groups, and stereochemistry of 6-DMDP analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, 2D NMR) for Comprehensive Structural Assignment and Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including this compound and its analogues. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for assigning resonances to specific nuclei and determining their spatial relationships.

Proton NMR (¹H NMR) provides information on the number, chemical environment, and coupling interactions of hydrogen atoms within the molecule. Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton and the different types of carbon atoms present. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help differentiate between methyl, methylene, and methine carbons. mdpi.com

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful for establishing connectivity between atoms and confirming structural assignments. mdpi.com For complex analogues, 2D NMR is vital for tracing the carbon-carbon and carbon-hydrogen frameworks and resolving overlapping signals. mdpi.com NMR spectroscopy, including 2D-NMR analysis, is also critical for the stereochemical assignment of iminosugars like DMDP analogues. mdpi.com

Research findings demonstrate the application of ¹H and ¹³C NMR in the characterization of DMDP-related compounds. For instance, studies on the synthesis of 6-C-alkylated DMDP-related natural products report detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), which are fundamental for confirming the synthesized structures. mdpi.com Analysis of protected L-homoDMDP and its C-6 epimer utilized NMR and X-ray analysis to confirm stereochemistry. mdpi.com

Table 1 provides illustrative NMR data types typically reported for DMDP analogues.

| NMR Technique | Information Provided | Example Data Type (Illustrative) |

| ¹H NMR | Number of protons, chemical environment, spin-spin coupling | δ (ppm), Multiplicity (s, d, t, m), Coupling Constant (J, Hz), Integration |

| ¹³C NMR | Types of carbon atoms, chemical environment | δ (ppm) |

| DEPT-135 | Differentiation of CH₃, CH₂, CH groups | δ (ppm) (Positive for CH₃, CH; Negative for CH₂) mdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond and through-space correlations, connectivity, stereochemistry | Cross-peak correlations between nuclei |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound analogues by measuring the vibrations of chemical bonds. Characteristic absorption bands in the infrared spectrum correspond to specific functional groups such as hydroxyl (-OH), amine (-NH), and carbon-carbon or carbon-oxygen stretches. mrclab.com IR spectra are typically recorded on Fourier transform spectrometers. mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly the presence of conjugated pi systems or chromophores. mrclab.com While saturated iminosugars like this compound may not exhibit strong UV-Vis absorption, analogues with chromophoric substituents would show characteristic bands in the UV-Vis spectrum. UV-Vis spectroscopy is often used for quantitative analysis of compounds that absorb in this region. mrclab.com Studies on DMDP derivatives have utilized UV-Vis spectroscopy for characterization, observing absorption spectra and estimating triplet energies. upv.es

Mass Spectrometry (MS, including FTICR-MS, GC-MS, LC-MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation pattern analysis. Various ionization techniques and mass analyzers are employed depending on the nature of the analyte.

For this compound and its analogues, techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with mass analyzers like Quadrupole (Q), Time-of-Flight (TOF), or Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) are commonly used. mdpi.comrsc.orgub.edu High-resolution mass spectrometry (HRMS), often performed using FTICR-MS or Q-TOF, provides accurate mass measurements that can be used to determine the elemental composition of the molecule and its fragments. mdpi.comrsc.orgacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. researchgate.netnih.govcdc.gov GC-MS is suitable for volatile or derivatized compounds, while LC-MS is widely applicable to a broader range of molecules, including polar and thermally labile compounds like iminosugars. ub.educdc.gov These hyphenated techniques are invaluable for analyzing complex mixtures, identifying components, and quantifying specific analytes based on their mass-to-charge ratio (m/z) and fragmentation patterns. ub.edunih.gov

Research on iminocyclitols, including DMDP, highlights MS as a widely used detection method. ub.edu Different MS detectors like ion trap (IT) and time of flight (TOF) are noted for identification or semi-quantification, while single quadrupole (Q) and triple quadrupole (QqQ) detectors are preferred for quantification due to their selectivity, sensitivity, precision, and accuracy. ub.edu

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound analogues from reaction mixtures or natural extracts and for assessing their purity.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of polar compounds like this compound and its analogues. cdc.govsigmaaldrich.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various stationary phases (e.g., reversed-phase, normal-phase, ion-exchange) and mobile phase compositions can be employed to achieve optimal separation.

HPLC is frequently coupled with detectors such as UV-Vis detectors, refractive index detectors, or mass spectrometers for compound detection and quantification. The purity of a synthesized or isolated this compound analogue can be assessed by integrating the peak area in the HPLC chromatogram. HPLC is also used for quantitative analysis by comparing the peak area of the analyte to a calibration curve generated using standards.

HPLC analysis has been applied to the study of iminocyclitols and deoxysugars, which are structurally related to this compound. researchgate.netresearchgate.net

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is suitable for the separation of volatile or semi-volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, it can be analyzed after derivatization to form more volatile species. ub.eduresearchgate.netnih.gov Common derivatization methods for polar compounds include silylation or acetylation. ub.edu

GC is often coupled with detectors such as Flame Ionization Detection (FID) or Mass Spectrometry (MS) (GC-MS). researchgate.netnih.govcdc.gov GC-MS is particularly useful for identifying and quantifying volatile derivatives of this compound analogues in complex matrices. nih.govoiv.int The separation in GC is based on the differential partitioning of analytes between a stationary phase (typically a liquid polymer coated on the inside of a capillary column) and a gaseous mobile phase. chromatographyonline.com Temperature programming in GC allows for the separation of compounds with a wide range of boiling points. chromatographyonline.com

GC-MS has been reported for the analysis of various compounds, and while direct application to underivatized this compound is limited due to its polarity, the technique is applicable to suitable derivatives. nih.govoiv.int The use of GC-MS for iminocyclitols often requires prior derivatization to enhance volatility. ub.edu

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin Layer Chromatography (TLC) is a widely utilized, simple, and cost-effective chromatographic technique essential for the qualitative analysis of chemical reactions and preliminary separation of compounds. It serves as a crucial tool for monitoring the progress of synthetic reactions involving this compound analogues and assessing the purity of reaction products. ualberta.caumich.eduwisc.eduazecs.az The technique relies on the differential partitioning of compounds between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel or alumina (B75360) coated on an inert plate (e.g., glass, plastic, or aluminum foil), and a mobile phase, which is a solvent or mixture of solvents (eluent). wisc.eduazecs.az

In the context of this compound analogue synthesis, TLC allows researchers to quickly determine the consumption of starting materials and the appearance of reaction intermediates and products. By spotting small amounts of the reaction mixture on a TLC plate alongside reference samples of starting material and expected product, and then developing the plate in a suitable solvent system, the separation of components can be observed. ualberta.cawisc.edu Visualization methods, such as UV light or chemical staining, are employed to detect the separated spots. ualberta.caumich.edu The retention factor (Rf) value, calculated as the ratio of the distance traveled by the compound spot to the distance traveled by the solvent front, provides a characteristic value for a compound in a specific stationary and mobile phase system, aiding in tentative identification and purity assessment. umich.edu

TLC is particularly valuable for rapid, in-process monitoring during the synthesis of complex molecules like glycosylated iminosugars related to DMDP. For instance, TLC has been used for running spot analysis and monitoring the reaction progress, including dilution with ethyl acetate, during the synthesis of analogues such as 6-deoxy-homoDMDP and homoDMDP-7-O-apioside. universiteitleiden.nl This allows for timely optimization and quenching of reactions. Furthermore, TLC can serve as a preliminary separation step before employing more advanced chromatographic techniques or for checking the fractions collected from column chromatography. umich.edu

Advanced In Vitro Assays for Biological Activity Profiling

In vitro assays are fundamental for evaluating the biological impact of this compound analogues, providing insights into their mechanisms of action and potential therapeutic relevance. These assays are employed as research tools to profile activities such as enzyme inhibition and effects on cell viability and proliferation. nih.gov

Enzyme Kinetic Assays for Inhibition Constant (Ki, IC₅₀) Determination

Enzyme kinetic assays are essential for quantifying the interaction between this compound analogues and target enzymes. These assays typically involve measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the analogue. Two key parameters derived from these studies are the IC₅₀ and Ki values. nih.govncifcrf.govsciencesnail.com

The IC₅₀ (Half Maximal Inhibitory Concentration) is defined as the concentration of the inhibitor (the this compound analogue in this case) that reduces the maximal reaction rate of an enzyme by 50% under specific experimental conditions. ncifcrf.gov IC₅₀ values are useful for initial screening and comparing the potency of different inhibitors under identical assay conditions. ncifcrf.govsciencesnail.com However, the IC₅₀ value is dependent on several factors, including the concentrations of the enzyme and substrate, the incubation time, and the mechanism of inhibition. ncifcrf.govsciencesnail.com

The Ki (Inhibition Constant) is a more fundamental measure of inhibitor potency, representing the dissociation constant of the enzyme-inhibitor complex. ncifcrf.govsciencesnail.com Unlike IC₅₀, the Ki value is an intrinsic property that is independent of substrate concentration (for competitive inhibitors) and provides a more accurate reflection of the inhibitor's binding affinity to the enzyme. ncifcrf.govsciencesnail.com Determining the Ki value often requires more detailed kinetic analysis to elucidate the mechanism of inhibition (e.g., competitive, uncompetitive, non-competitive, or mixed). sciencesnail.com Various methods exist for determining enzyme activity, such as monitoring the rate of product formation or substrate depletion. nih.gov The conversion of IC₅₀ to Ki is possible but requires knowledge of the inhibition mechanism and experimental conditions. ncifcrf.govsciencesnail.combiorxiv.org

While specific kinetic data for this compound analogues were not detailed in the search results, the general methodology involves incubating the enzyme with the substrate and different concentrations of the analogue, then measuring the reaction rate. By analyzing the relationship between analogue concentration and enzyme activity, IC₅₀ values can be determined, and further kinetic studies can be performed to calculate Ki values and understand the nature of the enzyme-inhibitor interaction.

Cell-Based Assays for Studying Biological Impact (e.g., antiproliferative/cytotoxic activity as a research tool)

Cell-based assays are widely used to assess the biological effects of compounds, including this compound analogues, on living cells. These assays can provide information on cytotoxicity (the ability of a compound to kill cells) and antiproliferative activity (the ability to inhibit cell growth). nih.gov These are valuable as research tools to understand how the analogues interact with cellular processes.

Commonly employed methods for assessing cell viability and proliferation include:

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells. It is based on the reduction of a yellow tetrazolium dye (MTT) into purple formazan (B1609692) crystals by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. mdpi.commdpi.com

LDH Assay: The Lactate Dehydrogenase (LDH) assay is used to assess cytotoxicity by measuring the release of LDH, a stable cytoplasmic enzyme, into the cell culture medium upon damage to the cell membrane. Increased LDH levels in the medium indicate cell death. mdpi.comnih.gov

Live/Dead Assay: This assay uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity. Typically, a dye that stains live cells (e.g., Calcein-AM) and a dye that stains dead cells with compromised membranes (e.g., Ethidium Homodimer-1) are used. researchgate.net

Cell-based assays are used to determine the concentration of an analogue that inhibits cell proliferation or causes cell death by 50%, often reported as an IC₅₀ value in the context of cellular activity. mdpi.commdpi.com For example, studies have investigated the cytotoxic activity of DMDP-1 and DMDP-2, analogues isolated from Mesua elegans, against human prostate cancer cell lines (PC-3 and DU-145) using Live/Dead and Annexin V-FITC/PI flow cytometry assays. researchgate.net These assays demonstrated that DMDP-1 and DMDP-2 induced cell death in these cancer cell lines. researchgate.net Other studies on related compounds have also reported IC₅₀ values from MTT assays against various cancer cell lines, indicating their antiproliferative potential. mdpi.comresearchgate.net

These cell-based assays serve as important research tools to evaluate the cellular impact of this compound analogues and to identify compounds with potential biological activities for further investigation.

Theoretical and Computational Perspectives on 6 Dmdp Analogue Design

Chemoinformatic Approaches and Quantitative Structure-Activity Relationship (QSAR) Studies for Analogue Optimization

Chemoinformatic approaches and QSAR studies are fundamental in the computational design and optimization of chemical libraries and lead compounds. QSAR models establish quantitative correlations between the structural or physicochemical properties of molecules and their biological activity emanresearch.orgnih.govresearchgate.net. For substituted cathinones, including potential 6-DMDP analogues, QSAR has been employed to decipher the structural determinants influencing their interaction with monoamine transporters, particularly the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) acs.orgnih.govnih.gov.

Studies on para-substituted methcathinone (B1676376) analogues, for instance, have demonstrated that steric parameters of substituents on the aromatic ring play a significant role in determining selectivity for DAT versus SERT acs.orgnih.gov. Larger substituents have been shown to shift selectivity towards SERT acs.org. QSAR analysis can help identify key molecular descriptors (e.g., electronic, steric, hydrophobic) that are critical for the desired activity or selectivity profile of this compound analogues. By building predictive models based on existing data for related compounds, researchers can computationally screen virtual libraries of potential analogues, prioritizing those with predicted favorable properties before experimental synthesis and testing. This significantly reduces the time and resources required in the drug discovery process emanresearch.org.

| Molecular Descriptor (Example) | Correlation with DAT Inhibition Potency (Illustrative) | Correlation with SERT Selectivity (Illustrative) |

| Aromatic Substituent Steric Bulk | Negative Correlation | Positive Correlation |

| Lipophilicity | Variable | Variable |

| Electronic Properties | Variable | Variable |

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for gaining deeper insights into the electronic structure, molecular geometry, and reactivity of drug molecules and their interactions. For this compound and its analogues, DFT can be used to perform conformational analysis, identifying the most stable three-dimensional arrangements of the molecule researchgate.net. Understanding the preferred conformations is crucial for predicting how the molecule might interact with its biological targets, such as transporters.

DFT calculations can also provide information on various quantum mechanical descriptors, including molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and chemical hardness researchgate.nettandfonline.com. These descriptors can help explain the reactive nature of different regions of the molecule and predict potential metabolic pathways or interactions with biological macromolecules researchgate.nettandfonline.com. For instance, MEP surfaces can reveal areas of positive and negative charge distribution, which are important for understanding non-covalent interactions like hydrogen bonding and electrostatic attractions within a binding site researchgate.nettandfonline.com.

Computational studies on synthetic cathinones have utilized DFT to correlate physicochemical descriptors with biological activity trends researchgate.nettandfonline.com. These calculations can help unravel the distinguishing reactive characteristics of different substitution patterns, such as methylenedioxy or pyrrolidine (B122466) rings, which are relevant to this compound and its potential analogues researchgate.nettandfonline.com.

Data-Driven Insights for Lead Optimization and Library Design

Data-driven approaches are integral to modern computational drug discovery and are highly relevant to the optimization of this compound analogues and the design of targeted chemical libraries. The increasing availability of biological activity data for various substituted cathinones allows for the application of machine learning and statistical methods to extract valuable insights nih.govresearchgate.net.

By analyzing existing datasets, researchers can identify structural motifs or physicochemical properties that are frequently associated with high potency or selectivity at specific transporters nih.gov. This information can then inform the design of focused libraries enriched with compounds that are more likely to possess the desired activity profile. Computational methods can also be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to filter out compounds with potentially unfavorable profiles early in the design process researchgate.nettandfonline.comfrontiersin.org.

Molecular docking and molecular dynamics simulations, while also providing mechanistic insights, contribute to data-driven design by generating data on ligand-protein interactions and binding energies nih.govresearchgate.nettandfonline.com. This data can be used to refine QSAR models or guide the modification of analogues to enhance favorable interactions within the transporter binding site researchgate.nettandfonline.comfrontiersin.org. The iterative application of computational predictions and experimental validation is crucial for the successful optimization of lead compounds and the design of effective analogue libraries frontiersin.org.

| Computational Method | Application in Analogue Design | Data Generated (Examples) |

| QSAR | Identifying structural features correlated with activity/selectivity, Predictive modeling. | Correlation coefficients, Predictive models, Activity predictions |

| Quantum Chemistry (DFT) | Conformational analysis, Electronic property calculation, Reactivity prediction. | Optimized geometries, MEP maps, Orbital energies, Dipole moments |

| Molecular Docking | Predicting binding modes and affinities to target proteins (e.g., transporters). | Binding scores, Interaction profiles, Poses |

| Molecular Dynamics | Assessing binding stability, Conformational changes, Dynamic interactions. | Trajectories, Interaction energies over time, RMSD |

| De Novo Design | Generating novel molecular structures with desired properties. | Novel molecular scaffolds, Virtual compound libraries |

| ADMET Prediction | Predicting absorption, distribution, metabolism, excretion, and toxicity properties. | Predicted solubility, permeability, metabolic sites, toxicity |

Note: This table summarizes the applications and data generated by various computational methods relevant to analogue design.

Emerging Research Frontiers and Translational Potential of 6 Dmdp Analogues

Development of Next-Generation Glycosidase Inhibitors with Improved Specificity

DMDP is recognized as a potent inhibitor of bovine liver β-glucosidase and β-galactosidase. nih.gov The development of next-generation glycosidase inhibitors based on 6-DMDP analogues focuses on achieving improved specificity towards target enzymes. Studies have shown that modifications to the structure of these iminosugars significantly impact their inhibitory profiles. For instance, the configuration of the polyhydroxylated pyrrolidine (B122466) ring and the nature of substituents, such as alkyl side chains at the C-6 position, play crucial roles in determining the potency and specificity of glycosidase inhibition. nih.govresearchgate.netresearchgate.net

Research on broussonetine analogues, which are structurally related to DMDP and often feature alkyl side chains, demonstrates this structure-activity relationship. For example, broussonetine M and its analogue 10'-epi-3 exhibited potent inhibition of β-glucosidase and β-galactosidase. nih.govresearchgate.netresearchgate.net Their enantiomers, however, showed selective and potent inhibition of α-glucosidase enzymes, such as rice α-glucosidase and rat intestinal maltase. nih.govresearchgate.netresearchgate.net This highlights how subtle changes in stereochemistry can dramatically alter enzyme specificity.

Multivalency has also emerged as a strategy to enhance the potency and selectivity of iminosugar-based glycosidase inhibitors. nih.govmdpi.com Designing multivalent pyrrolidine iminosugar clusters can lead to marked improvements in enzyme inhibition compared to their monovalent counterparts. nih.govmdpi.com This approach leverages cooperative binding effects, offering a pathway to develop highly specific inhibitors for various glycosidases.

The following table illustrates the differential inhibitory activities of some broussonetine analogues against various glycosidases:

| Compound | Bovine Liver β-Glucosidase IC₅₀ (µM) | Bovine Liver β-Galactosidase IC₅₀ (µM) | Rice α-Glucosidase IC₅₀ (µM) | Rat Intestinal Maltase IC₅₀ (µM) |

| Broussonetine M | 6.3 nih.govresearchgate.netresearchgate.net | 2.3 nih.govresearchgate.netresearchgate.net | - | - |

| 10'-epi-Broussonetine M | 0.8 nih.govresearchgate.netresearchgate.net | 0.2 nih.govresearchgate.netresearchgate.net | - | - |

| ent-Broussonetine M | - | - | 1.2 nih.govresearchgate.netresearchgate.net | 0.29 nih.govresearchgate.netresearchgate.net |

| ent-10'-epi-Broussonetine M | - | - | 1.3 nih.govresearchgate.netresearchgate.net | 18 nih.govresearchgate.netresearchgate.net |

| DMDP | 9.7 nih.gov | 3.3 nih.gov | - | - |

Note: IC₅₀ values represent the concentration of inhibitor required to achieve 50% enzyme inhibition. Data not available is indicated by '-'.

Exploration of Novel Therapeutic Applications (e.g., pharmacological chaperones for lysosomal storage diseases)

Beyond their role as direct enzyme inhibitors, this compound analogues are being explored for novel therapeutic applications, particularly as pharmacological chaperones for lysosomal storage diseases (LSDs). nih.govresearchgate.netrsc.org LSDs are a group of genetic disorders caused by deficiencies in lysosomal enzymes, leading to the accumulation of specific substrates. nih.govresearchgate.netrsc.org Pharmacological chaperones are small molecules that can bind to and stabilize mutated enzymes, promoting their correct folding and trafficking to the lysosome, thereby restoring some enzymatic activity. nih.govresearchgate.netrsc.org

Iminosugars, including certain DMDP analogues, have shown promise in this area. Migalastat, a deoxygalactonojirimycin derivative, is an approved pharmacological chaperone for Fabry disease, working by restoring the proper conformation of mutated alpha-galactosidase A. nih.govresearchgate.net Similarly, N-butyl-deoxynojirimycin (Miglustat), another N-alkylated iminosugar, is used in the treatment of Gaucher disease. nih.govwikipedia.orgnih.gov

Research indicates that certain DMDP analogues can act as pharmacological chaperones for Gaucher disease by increasing the activity levels of mutated glucocerebrosidase in patient-derived fibroblasts. researchgate.net These compounds can stabilize the enzyme against thermal denaturation and enhance its lysosomal activity, demonstrating their potential in chaperone therapy for LSDs. researchgate.net The design of specific DMDP analogues with tailored binding affinities for mutated lysosomal enzymes is an active area of research.

Agricultural and Biotechnological Applications (e.g., sustainable nematicides, rumen fermentation modulation)

The biological activities of this compound and its analogues extend to agricultural and biotechnological domains. DMDP, as a naturally occurring sugar analogue, has demonstrated effects on plant systems and potential as a sustainable pest control agent. mdpi.com It can influence plant growth and immune responses, and studies have shown its potential as an insect deterrent. mdpi.com

Specifically, DMDP has been investigated for its nematicidal properties. It can interfere with fructose (B13574) sensing and signaling pathways in nematodes and inhibit the hatching of nematode cysts, such as those of the potato cyst nematode. mdpi.com This suggests a mechanism of action that disrupts essential metabolic and developmental processes in these agricultural pests. DMDP's ability to inhibit invertase activity and alter the hexose:sucrose (B13894) ratio in plants may also contribute to its effects on plant-pest interactions. mdpi.com

While the potential of iminosugars in modulating rumen fermentation has been explored for other iminosugars, specific research on this compound analogues in this particular biotechnological application was not prominently featured in the consulted literature. However, the broader impact of iminosugars on microbial glycosidases suggests a potential avenue for future research in this area.

Stereochemical Control and Chirality in Advanced Drug Design

Stereochemical control and chirality are paramount in the design and synthesis of iminosugar analogues, including those related to this compound, for advanced drug design. The specific three-dimensional arrangement of hydroxyl groups and the nitrogen atom within the iminosugar ring, as well as the stereochemistry of any substituents, critically influence their interaction with target enzymes and biological receptors. nih.govresearchgate.netmdpi.comuniversiteitleiden.nl

Studies on the enantiomers of DMDP and its analogues, such as the broussonetines, clearly demonstrate the impact of chirality on biological activity and enzyme specificity. nih.govresearchgate.netresearchgate.net Enantiomers can exhibit vastly different inhibitory profiles, with one enantiomer being a potent inhibitor of a particular glycosidase while the other shows little to no activity or inhibits a different enzyme class. nih.govresearchgate.netresearchgate.net

Synthetic strategies for DMDP analogues often involve chiral starting materials or asymmetric synthesis techniques to precisely control the stereochemistry of the resulting molecules. mdpi.comnih.govresearchgate.nettandfonline.com The ability to synthesize specific stereoisomers allows researchers to probe the binding sites of enzymes and design analogues with enhanced selectivity and potency, minimizing off-target effects. The unambiguous assignment of stereochemistry, particularly at positions like C-6 in 6-C-alkylated DMDP analogues, is essential for establishing accurate structure-activity relationships and guiding the rational design of new drug candidates. mdpi.comnih.gov

Integration of Synthetic Biology for Enhanced Production and Diversification of Iminosugar Analogues

While traditional chemical synthesis methods have been instrumental in the production and diversification of DMDP and its analogues, the integration of synthetic biology approaches holds potential for enhanced and more sustainable production routes. Chemical synthesis often involves multiple steps and protection/deprotection strategies, which can be labor-intensive and generate chemical waste. magtech.com.cn

Synthetic biology could potentially offer alternative pathways for iminosugar production through engineered microorganisms or enzymatic processes. While the consulted literature primarily focused on chemical synthesis strategies, such as those involving cyclic nitrone intermediates or sugar-derived lactams mdpi.comnih.govresearchgate.netmdpi.com, the broader field of iminosugar research is exploring biocatalytic approaches. Enzyme-catalyzed transglycosylation, for instance, is a method being investigated for the synthesis of glycosylated iminosugars, offering milder reaction conditions and potentially fewer protection group manipulations compared to chemical synthesis. magtech.com.cn

Furthermore, synthetic biology tools could be employed to engineer metabolic pathways in microorganisms for the production of natural iminosugars or to create novel, non-natural analogues through the diversification of existing biosynthetic routes. This could lead to more efficient and environmentally friendly production methods and expand the chemical space of iminosugar structures available for biological evaluation. Although specific examples of synthetic biology applied directly to this compound or its analogues were not extensively detailed in the search results, this represents a promising future direction for the field.

Q & A

Q. What are the core components of a robust Data Management Plan (DMP) for studies involving compounds like 6-Dmdp?

A DMP must address six core requirements: (1) data description and sources, (2) documentation and quality assurance, (3) storage and backup strategies, (4) legal/ethical compliance, (5) data sharing and preservation, and (6) roles/resource allocation. For this compound studies, specify instrumentation (e.g., spectroscopy methods), metadata standards (e.g., chemical identifiers), and ethical protocols for handling sensitive data. Use community-accepted repositories (e.g., PubChem) for long-term preservation .

How should researchers design hypothesis-driven questions when investigating the physicochemical properties of this compound?

Formulate questions that are resolvable, precise, and aligned with gaps in existing literature. For example: “How does the stereochemistry of this compound influence its binding affinity to [target receptor] under varying pH conditions?” Avoid vague terms; use measurable variables (e.g., thermodynamic stability, kinetic parameters). Validate questions through pilot experiments or computational modeling .

Q. What methodologies ensure data validity in experimental studies of this compound’s bioactivity?

Implement triangulation by combining multiple data sources (e.g., in vitro assays, molecular dynamics simulations, and peer-reviewed literature). Use control groups, blinded analyses, and statistical validation (e.g., ANOVA for dose-response curves). Document raw data and processing steps to enable reproducibility .

Q. How can contradictions in this compound’s reported mechanisms of action be systematically addressed?

Q. What ethical considerations apply to data collection in this compound research involving human-derived samples?

Secure informed consent and anonymize personal data. Follow GDPR or IRB protocols for sensitive datasets. Use secure, encrypted storage systems and restrict access to authorized personnel. Document compliance in the DMP’s legal/ethical section .

Advanced Research Questions

Q. How can researchers implement FAIR principles for this compound datasets to enhance cross-disciplinary reuse?

Ensure data are Findable (use persistent identifiers like DOIs), Accessible (deposit in open repositories), Interoperable (adopt standardized formats like .SDF for chemical structures), and Reusable (provide detailed metadata, including synthesis protocols and error margins). Cite datasets in publications to improve traceability .

Q. What cost-benefit frameworks are appropriate for justifying data preservation decisions in this compound studies?

Q. How should iterative validation be structured for machine learning models predicting this compound’s toxicity?

Divide datasets into training, validation, and testing subsets. Use k-fold cross-validation to assess model generalizability. Document hyperparameters, algorithmic biases, and uncertainty metrics (e.g., confidence intervals). Share code and validation datasets via platforms like GitHub or Zenodo .

Q. What strategies optimize cross-disciplinary reuse of this compound data in materials science and pharmacology?

Develop cross-domain metadata schemas (e.g., combining CHEMINF for chemical data with MIAME for bioactivity). Collaborate with data stewards to map this compound’s properties to ontologies like ChEBI or SIO. Publish data narratives explaining potential applications beyond the original study .

Q. How can researchers address conflicting intellectual property (IP) claims when sharing this compound data?

Draft clear data ownership agreements at the project outset, specifying co-authorship rights and commercialization pathways. Use licenses (e.g., CC BY-NC for non-commercial reuse) and disclose patents in the DMP. Consult institutional IP offices for dispute resolution protocols .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.